tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H11Cl2IN2O2 and a molecular weight of 389.02 g/mol . This compound is characterized by the presence of a tert-butyl group, two chlorine atoms, an iodine atom, and a pyridine ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate typically involves the reaction of 2,6-dichloro-4-iodopyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine and chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine or iodine atoms.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and receptors .
Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. It helps in the design and synthesis of molecules with potential pharmacological activity .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity and specificity for certain biological targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Comparison: tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This combination of halogens imparts distinct chemical and biological properties, such as enhanced reactivity and binding affinity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse organic molecules and the study of halogenated pyridines .
Properties
Molecular Formula |
C10H11Cl2IN2O2 |
---|---|
Molecular Weight |
389.01 g/mol |
IUPAC Name |
tert-butyl N-(2,6-dichloro-4-iodopyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-7-5(13)4-6(11)14-8(7)12/h4H,1-3H3,(H,15,16) |
InChI Key |
QOWZDNWGKFJSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.